n-Butyl-4-methylbenzamide

Description

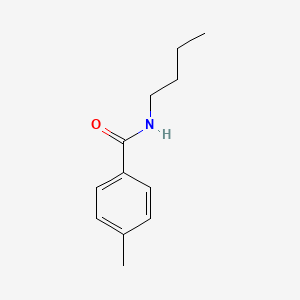

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-4-9-13-12(14)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVZZAYSPZXQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281466 | |

| Record name | n-butyl-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5456-97-3 | |

| Record name | N-Butyl-p-toluamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-butyl-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Butyl 4 Methylbenzamide and Its Analogues

Classical Amide Bond Formation Strategies for n-Butyl-4-methylbenzamide Synthesis

Traditional methods for amide synthesis have been fundamental in organic chemistry for over a century. These strategies typically involve the reaction of an amine with a carboxylic acid derivative, often requiring activation or harsh conditions.

Acylation Reactions Involving 4-Methylbenzoyl Derivatives and n-Butylamine

One of the most direct and widely used methods for preparing this compound is the acylation of n-butylamine with a reactive derivative of 4-methylbenzoic acid, most commonly 4-methylbenzoyl chloride. This reaction, often referred to as a Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism. chemguide.co.uk

The lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-methylbenzoyl chloride. chemguide.co.uk This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion as the leaving group and forming the stable amide bond. chemguide.co.uk A base, such as pyridine (B92270) or triethylamine, or even a second equivalent of n-butylamine, is typically added to neutralize the hydrogen chloride (HCl) byproduct. chemguide.co.ukorganic-chemistry.org

Table 1: Typical Conditions for Acylation of n-Butylamine with 4-Methylbenzoyl Chloride

| scienceParameter | descriptionDescription |

|---|---|

| Acylating Agent | 4-Methylbenzoyl chloride |

| Amine | n-Butylamine |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), Diethyl ether |

| Base | Pyridine, Triethylamine (TEA), or excess n-Butylamine |

| Temperature | 0 °C to room temperature |

| Reaction Time | Typically 1-4 hours |

| Yield | Generally high (>90%) |

Amidation via Carboxylic Acid Activation Approaches

Directly reacting a carboxylic acid like 4-methylbenzoic acid with an amine such as n-butylamine is generally inefficient. This is because the acidic proton of the carboxylic acid protonates the basic amine, forming a non-reactive ammonium carboxylate salt. To overcome this, the carboxylic acid must first be "activated" using a coupling reagent. researchgate.net

This approach involves converting the hydroxyl group of the carboxylic acid into a better leaving group in situ. Numerous activating agents have been developed for this purpose. researchgate.net For instance, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide and a urea byproduct. Another common activator is 1,1'-Carbonyldiimidazole (CDI), which forms a reactive acyl-imidazole intermediate. researchgate.net

Table 2: Common Activating Reagents for Direct Amidation

| biotechActivating Agent | articleByproduct | infoNotes |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | DCU is poorly soluble in most organic solvents, often removed by filtration. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble urea derivative | Byproduct is easily removed by aqueous workup. Often used with additives like HOBt. |

| 1,1'-Carbonyldiimidazole (CDI) | Imidazole and CO2 | Considered a "clean" reagent as byproducts are generally easy to remove. researchgate.net |

Ritter Reaction Pathways for this compound Formation

The Ritter reaction is a distinct method for synthesizing N-alkyl amides. wikipedia.org It involves the reaction of a nitrile with a substrate that can form a stable carbocation in the presence of a strong acid. nrochemistry.comopenochem.org To synthesize this compound via this pathway, 4-methylbenzonitrile would serve as the nitrile component. The n-butyl carbocation could be generated from a suitable precursor like n-butanol, isobutylene, or tert-butanol under strongly acidic conditions (e.g., concentrated sulfuric acid). ias.ac.in

The mechanism begins with the formation of a carbocation from the alcohol or alkene. nrochemistry.com The nitrile's nitrogen atom then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. wikipedia.orgopenochem.org This stable intermediate is subsequently hydrolyzed by water during the reaction or workup to yield the final this compound. nrochemistry.com While a versatile reaction, its application can be limited by the requirement for strongly acidic conditions and the potential for side reactions if the substrates contain acid-sensitive functional groups. nrochemistry.comias.ac.in

Modern Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly focuses on catalytic methods that offer higher efficiency, milder reaction conditions, and greater sustainability compared to classical stoichiometric approaches.

Transition-Metal-Catalyzed Amidation Protocols (e.g., Palladium, Iron)

Transition-metal catalysis has emerged as a powerful tool for the direct formation of amide bonds from carboxylic acids and amines, avoiding the need for pre-activation. diva-portal.org Catalysts based on metals like palladium, iron, ruthenium, and nickel have been developed for this transformation. nsf.govresearchgate.net These methods are attractive as they often generate water as the only byproduct. diva-portal.org

While the exact mechanisms can vary, a general catalytic cycle for a metal-catalyzed direct amidation might involve the formation of a metal-carboxylate species. Subsequent coordination of the amine, followed by a C-N bond-forming reductive elimination or related step, would yield the amide product and regenerate the active catalyst. These reactions often require specific ligands to facilitate the catalytic cycle and may be conducted at elevated temperatures.

Table 3: Examples of Transition-Metal Systems for Amidation

| categoryMetal Catalyst | scienceTypical Conditions | infoReference Context |

|---|---|---|

| Palladium Complexes | Used in aminocarbonylation of aryl halides. diva-portal.org | Catalyzes C-C coupling followed by intramolecular hydroamination. acs.org |

| Iron Complexes | Often used in reductive amidation of esters with nitroarenes. nsf.gov | Provides a cost-effective and less toxic alternative to precious metals. |

| Ruthenium Complexes | Used for dehydrogenative amidation of alcohols and amines. | Known for regioselective C-H functionalization and amidation. researchgate.net |

| Nickel/NHC Systems | Catalyzes amidation of esters with amines. nsf.gov | Effective for activating stable C(acyl)-O bonds in esters. nsf.gov |

Organocatalytic Methods for this compound Production

As an alternative to metal-based catalysts, organocatalysis has gained significant traction for amide bond formation. researchgate.net These methods utilize small, metal-free organic molecules to catalyze the reaction, offering advantages in terms of cost, low toxicity, and environmental impact.

A prominent class of organocatalysts for direct amidation are boronic acid derivatives. These catalysts are believed to activate the carboxylic acid by forming a reactive intermediate, such as an acyloxyboronate species. This intermediate is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. The reaction typically proceeds under dehydrative conditions, often requiring elevated temperatures and the removal of water to drive the equilibrium towards product formation. This approach represents a green and practical method for synthesizing a wide range of amides, including this compound, from readily available starting materials.

Lewis Acid-Mediated Amidation Reactions

Lewis acid catalysis has emerged as a powerful tool for the direct amidation of carboxylic acids with amines, offering an alternative to traditional methods that often require harsh conditions or stoichiometric activating agents. These reactions typically involve the activation of the carboxylic acid carbonyl group by the Lewis acid, enhancing its electrophilicity and facilitating nucleophilic attack by the amine.

A variety of Lewis acids have been demonstrated to be effective for the synthesis of benzamides. For instance, Zirconium(IV) chloride (ZrCl₄) has been utilized as an efficient catalyst for the direct coupling of non-activated carboxylic acids and amines. scribd.comresearchgate.net This method is noted for its mild conditions and high yields, even with chiral amino acids where racemization is a concern. researchgate.net The proposed mechanism for ZrCl₄ catalysis suggests that the Lewis acidity of the Zr(IV) center is crucial for promoting the reaction. nih.gov Similarly, Titanium(IV) fluoride (TiF₄) has been shown to effectively catalyze the amidation of benzoic acids, including those with both electron-donating and electron-withdrawing groups, with anilines, affording the corresponding benzamides in good to excellent yields. rsc.org

Other metal triflates, such as those of hafnium and ytterbium, have also been investigated. Ytterbium(III) triflate (Yb(OTf)₃) and Hafnium(IV) triflate (Hf(OTf)₄) can catalyze the direct conversion of carboxylic acids into primary amides using bis(trimethylsilyl)amine as an ammonia surrogate. acs.org While direct examples for this compound are not prevalent in the literature, the general applicability of these catalysts to a wide range of benzoic acids and amines suggests their potential utility for its synthesis.

| Lewis Acid Catalyst | Substrates | Typical Conditions | Yield | Reference |

|---|---|---|---|---|

| Zirconium(IV) chloride (ZrCl₄) | Benzoic acids and amines | Toluene (B28343), 110 °C | High | scribd.comresearchgate.net |

| Titanium(IV) fluoride (TiF₄) | Benzoic acids and anilines | Not specified | 77-96% | rsc.org |

| Ytterbium(III) triflate (Yb(OTf)₃) | Carboxylic acids and bis(trimethylsilyl)amine | Not specified | High | acs.org |

| Boric Acid (B(OH)₃) | Aliphatic and aromatic acids/amines | Toluene or xylene, reflux with Dean-Stark trap | Varies | acs.org |

Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several green and sustainable approaches have been explored.

Aqueous Medium Reactions

Performing organic reactions in water is a key goal of green chemistry, as it avoids the use of volatile and often toxic organic solvents. The synthesis of amides in aqueous media has been successfully demonstrated using various strategies. One approach involves the use of surfactants to create nanomicelles, which act as microreactors, solubilizing the organic reactants in the aqueous phase. nsf.gov For example, the uronium salt COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate) has been used as a coupling reagent in a recyclable aqueous medium containing the surfactant TPGS-750-M for the synthesis of amides and peptides. acs.org Another strategy employs water-soluble coupling reagents, such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), for the direct coupling of carboxylate and ammonium salts in a mixture of acetonitrile and water at room temperature. rsc.org This method avoids the need for tertiary amine bases and often allows for product isolation without chromatography. rsc.org

Mechanochemical Synthesis Approaches

Mechanochemistry, which involves inducing reactions through mechanical force, such as ball milling, offers a solvent-free alternative for amide synthesis. bohrium.com This technique has been successfully applied to the coupling of carboxylic acids and amines using activating agents like 1,1'-carbonyldiimidazole (CDI). bohrium.com The reaction is often rapid, efficient, and can be performed at room temperature, leading to high yields of the amide product. bohrium.com Purification is often simplified, sometimes requiring only a water wash to remove byproducts. bohrium.com Mechanochemical approaches have been developed for a range of amides, and this methodology is compatible with various functional groups. acs.org

Atom-Economical and Solvent-Free Methodologies

Atom economy is a central concept in green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. msd-life-science-foundation.or.jp Several methodologies for amide synthesis exhibit high atom economy. For example, a redox-neutral, single-step synthesis of amides from alcohols and nitriles catalyzed by a ruthenium complex has been reported to have 100% atom economy. chemistryviews.org Another approach involves the direct amidation of isopropenyl esters with arylamines using a heterogeneous acid catalyst, which is also highly atom-economical. nih.gov

Solvent-free synthesis is another key aspect of green chemistry. Boric acid has been used as a catalyst for the direct reaction of carboxylic acids and urea under solvent-free conditions to produce amides. scispace.comresearchgate.net Similarly, various methoxysilanes have been employed as coupling agents for the solvent-free formation of amides from carboxylic acids and amines, with the reactions proceeding in good to excellent yields without the need for an inert atmosphere. rsc.org

| Green Chemistry Approach | Methodology | Key Features | Reference |

|---|---|---|---|

| Aqueous Medium Reactions | Use of surfactants (e.g., TPGS-750-M) with coupling agents (e.g., COMU) | Environmentally benign solvent, recyclable medium | nsf.govacs.org |

| Mechanochemical Synthesis | Ball milling of carboxylic acids and amines with a coupling agent (e.g., CDI) | Solvent-free, rapid, high yields, simplified purification | bohrium.comacs.org |

| Atom-Economical Synthesis | Ru-catalyzed reaction of alcohols and nitriles | 100% atom economy, no byproducts | chemistryviews.org |

| Solvent-Free Synthesis | Boric acid-catalyzed reaction of carboxylic acids and urea | No solvent, environmentally friendly catalyst | scispace.comresearchgate.net |

Stereoselective Synthesis of Chiral this compound Analogues (If applicable)

While this compound itself is an achiral molecule, the development of stereoselective methods is crucial for the synthesis of its chiral analogues, which may have applications in pharmaceuticals and materials science. The introduction of a chiral center can be achieved by modifying either the amine or the carboxylic acid component.

The enantioselective synthesis of chiral amides is an active area of research. One innovative approach involves the co-catalyzed carbene insertion into the N-H bond of a primary amide. researchgate.netnih.gov This method, utilizing an achiral rhodium catalyst and a chiral squaramide, allows for the rapid and highly enantioselective N-alkylation of primary amides to produce chiral secondary amides. researchgate.netnih.gov This strategy could be adapted to synthesize chiral analogues of this compound by reacting 4-methylbenzamide with a suitable prochiral carbene precursor.

Another established strategy for asymmetric synthesis involves the use of chiral auxiliaries. For example, C2-symmetric chiral amines can be used to prepare chiral glycinamides, which can then be alkylated with high diastereoselectivity. doi.org Subsequent removal of the auxiliary and hydrolysis can yield enantiopure α-amino acids, which could then be coupled with 4-methylbenzoic acid. doi.org Similarly, chiral N-protected amino acids can be coupled with amines using various reagents, often with low levels of racemization, to produce chiral amides. acs.org

Large-Scale Preparation and Process Chemistry Considerations

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors beyond just the chemical yield. For the large-scale preparation of this compound, aspects such as cost, safety, atom economy, and environmental impact are paramount. researchgate.netscispace.comscribd.comacs.org

The choice of reagents is critical. While many coupling reagents are effective on a small scale, their cost, atom economy, and the nature of their byproducts can be prohibitive for industrial production. researchgate.net For instance, reagents that produce easily removable and non-toxic byproducts are preferred. The use of catalytic methods is highly desirable as it reduces the amount of waste generated. researchgate.net

Solvent selection is another key consideration. While green solvents like water are ideal, their use may not always be feasible. When organic solvents are necessary, factors such as toxicity, flammability, and ease of recovery and recycling must be taken into account. researchgate.net Solvent-free methods, where applicable, offer significant advantages in terms of cost and environmental impact. researchgate.net

Chemical Reactivity and Transformation Studies of N Butyl 4 Methylbenzamide

Reactivity at the Amide Functional Group

The amide linkage is a robust functional group, yet it can undergo several important transformations under specific reaction conditions. These reactions primarily involve the cleavage or reduction of the carbonyl group.

Hydrolysis and Transamidation Reactions

Hydrolysis: The amide bond in n-Butyl-4-methylbenzamide can be cleaved through hydrolysis to yield 4-methylbenzoic acid and n-butylamine. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid. The mechanism proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis is generally carried out by heating the amide with a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This process is often irreversible as the final carboxylate salt is deprotonated and thus unreactive towards the amine.

Transamidation: This process involves the exchange of the amine portion of the amide with another amine. Transamidation of secondary amides is a challenging transformation due to the high stability of the amide bond. However, various methods have been developed to facilitate this reaction, often requiring metal catalysts or activation of the amide. For instance, nickel-catalyzed cross-coupling reactions have been shown to be effective for the transamidation of secondary amides. Another approach involves the in-situ activation of the amide with reagents like trimethylsilyl (B98337) chloride to promote reaction with a different amine. These reactions are typically carried out at elevated temperatures.

Table 1: General Conditions for Amide Bond Cleavage

| Transformation | Reagents and Conditions | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄ or HCl, H₂O, Heat | 4-Methylbenzoic acid, n-Butylamine |

| Base-Catalyzed Hydrolysis | NaOH or KOH, H₂O, Heat | 4-Methylbenzoate salt, n-Butylamine |

| Transamidation (Catalytic) | Amine, Metal Catalyst (e.g., Ni), Heat | New Amide, n-Butylamine |

Reduction Pathways of the Amide Carbonyl

The carbonyl group of the amide in this compound can be reduced to a methylene (B1212753) group (-CH₂-) to afford the corresponding secondary amine, N-(4-methylbenzyl)butane-1-amine. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the product. Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of amides.

The mechanism involves the nucleophilic addition of a hydride ion from LiAlH₄ to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion intermediate. A second hydride addition to the iminium ion yields the final amine product.

Reactions on the Aromatic Ring System of this compound

The benzene (B151609) ring in this compound is substituted with two groups: a methyl group and an N-butylamido group. Both of these substituents influence the reactivity and regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution and Functionalization

The N-butylamido group (-NHCO(CH₂)₃CH₃) and the methyl group (-CH₃) are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. The amide group is a moderately activating group due to the resonance donation of the nitrogen lone pair into the aromatic ring. The methyl group is a weakly activating group through an inductive effect.

When this compound undergoes electrophilic aromatic substitution, the incoming electrophile will be directed to the positions ortho to the amide group (positions 3 and 5) and ortho to the methyl group (position 3). The para position to the methyl group is already occupied by the amide. Therefore, substitution is expected to occur primarily at the 3- and 5-positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom.

Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl (-COR) group.

Regioselective Derivatization Strategies

For more controlled functionalization, regioselective derivatization strategies can be employed. One such powerful method is directed ortho-lithiation. The amide group can act as a directed metalation group (DMG). In the presence of a strong base like n-butyllithium or sec-butyllithium, a proton ortho to the amide group can be abstracted to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents specifically at the position adjacent to the amide group. Given the substitution pattern of this compound, this would lead to functionalization at the 3- or 5-position.

Transformations Involving the n-Butyl Side Chain

The n-butyl side chain is generally less reactive than the amide group or the aromatic ring. However, under certain conditions, it can undergo transformations, particularly at the carbon atom adjacent to the nitrogen (the α-carbon). The reactivity of the other positions on the butyl chain is more characteristic of alkanes.

Reactions involving the n-butyl side chain are less common but could potentially include:

Free-Radical Halogenation: While benzylic positions are most susceptible to free-radical halogenation, it is possible to halogenate the alkyl chain under more forcing conditions or with specific radical initiators. The selectivity might not be high, potentially leading to a mixture of halogenated products along the butyl chain.

Oxidation: Strong oxidizing agents under harsh conditions could potentially lead to the degradation of the n-butyl group. However, selective oxidation of a specific position on the n-butyl chain without affecting the more reactive aromatic ring would be challenging. libretexts.orglibretexts.orgyoutube.com

Table 2: Summary of Potential Transformations of this compound

| Reaction Site | Reaction Type | Potential Reagents | Expected Product |

|---|---|---|---|

| Amide | Hydrolysis | H₃O⁺ or OH⁻, Heat | 4-Methylbenzoic acid + n-Butylamine |

| Amide | Reduction | LiAlH₄ then H₂O | N-(4-methylbenzyl)butane-1-amine |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | 3-Nitro-N-butyl-4-methylbenzamide |

| Aromatic Ring | Bromination | Br₂, FeBr₃ | 3-Bromo-N-butyl-4-methylbenzamide |

| n-Butyl Chain | Free-Radical Bromination | NBS, Radical Initiator | Mixture of brominated isomers |

Alkyl Chain Functionalization and Modifications

The n-butyl group of this compound presents several avenues for chemical modification, primarily through reactions targeting the C-H bonds of the alkyl chain. These transformations are crucial for altering the compound's physical properties and biological activity.

Oxidation: The n-butyl chain can undergo oxidation to introduce carbonyl or hydroxyl functionalities. Catalytic aerobic oxidation, for instance, can convert primary amines in the presence of an alcohol like 1-butanol (B46404) into the corresponding amide. researchgate.net While direct oxidation of the n-butyl group in this compound is not extensively documented, analogous reactions on similar N-alkyl amine derivatives suggest that catalysts can facilitate the oxidation of the amine substrate. researchgate.net Furthermore, oxoammonium-catalyzed oxidation provides a method for transforming N-substituted amines into imides by oxidizing the geminal α-C–H bonds to a carbonyl group. chemrxiv.org This approach has been shown to be effective for a range of substrates, including carbamates, sulfonamides, and amides. chemrxiv.org

Halogenation: Direct halogenation of the alkyl chain can be achieved through radical pathways, often initiated by UV light or radical initiators. This process typically results in a mixture of halogenated isomers, with selectivity influenced by the stability of the resulting alkyl radical.

C-H Functionalization: Modern synthetic methods allow for site-selective C-H functionalization. For N-alkylbenzamides, dual nickel/photoredox catalysis has been used for α-arylation. nih.gov This reaction proceeds through a hydrogen atom transfer (HAT) mechanism, where a carbon-centered radical is generated at the α-position of the alkyl chain, which then couples with an aryl bromide. nih.gov The regioselectivity of this process is dictated by the bond dissociation energies (BDEs) of the C-H bonds within the substrate. nih.gov

The following table summarizes potential functionalization reactions on the n-butyl chain:

| Reaction Type | Reagents/Conditions | Potential Product(s) |

| Oxidation | Oxoammonium catalysts, mCPBA | N-(1-oxobutyl)-4-methylbenzamide |

| α-Arylation | Ni/photoredox catalyst, Aryl bromide, Light | N-(1-arylbutyl)-4-methylbenzamide |

| Halogenation | N-Bromosuccinimide (NBS), Light/AIBN | N-(bromo-butyl)-4-methylbenzamide (isomer mixture) |

Wittig Rearrangement of Benzamide (B126) Scaffolds

The Wittig rearrangement is a chemical reaction that converts an ether into an alcohol in the presence of a strong base. youtube.com Specifically, the oup.comnih.gov-Wittig rearrangement involves a 1,2-rearrangement of an ether with an alkyllithium compound. wikipedia.org The N-butylamide group, C(=O)NHBu, has been identified as an effective promoter for the oup.comnih.gov-Wittig rearrangement of aryl benzyl (B1604629) ethers. nih.govmdpi.com

This reaction is initiated by deprotonation at the benzylic position using a strong base like n-butyllithium, forming a carbanion. youtube.comnih.gov The subsequent rearrangement proceeds through a proposed mechanism involving the formation of a radical-ketyl pair, where a radical migrates from the carbon to the oxygen atom. wikipedia.orgorganic-chemistry.org The thermodynamic stability of the migrating alkyl group follows the order: tertiary > secondary > primary > methyl. wikipedia.org

In the context of benzamide scaffolds, studies on benzyloxy-N-butylbenzamides have shown that the N-butylamide group facilitates the rearrangement to produce diarylmethanols. nih.gov For instance, 2-benzyloxy-N-butylbenzamides undergo a oup.comnih.gov-Wittig rearrangement upon treatment with butyllithium (B86547) to yield amide-substituted benzhydrols. mdpi.com These products can be unstable and may cyclize to form 3-arylphthalides with the loss of butylamine. mdpi.com The reaction is compatible with various functional groups such as methyl, methoxy, and fluoro substituents on the aromatic ring. nih.gov

While the nih.govmdpi.com-Wittig rearrangement is a concerted, pericyclic process that transforms an allylic ether into a homoallylic alcohol, it can sometimes compete with the oup.comnih.gov-rearrangement, particularly at higher temperatures. wikipedia.orgscripps.edu Low temperatures (below -60 °C) generally favor the nih.govmdpi.com-rearrangement. wikipedia.org

The table below outlines the key aspects of the Wittig rearrangement as it applies to N-butylbenzamide scaffolds.

| Rearrangement Type | Substrate Example | Conditions | Product Type |

| oup.comnih.gov-Wittig | 2-Benzyloxy-N-butylbenzamide | n-Butyllithium, THF | Amide-substituted benzhydrol |

| oup.comnih.gov-Wittig | 3- or 4-Benzyloxy-N-butylbenzamide | n-Butyllithium, THF | Stable diarylmethanol |

| nih.govmdpi.com-Wittig | N-allyl-N-butylbenzamide (hypothetical) | Strong base, low temperature | Homoallylic alcohol |

Derivatization Strategies for Structural Diversification and Library Synthesis

Structural diversification of this compound is essential for creating libraries of related compounds for structure-activity relationship (SAR) studies. Derivatization can be targeted at the aromatic ring, the amide nitrogen, or the n-butyl chain.

One key strategy involves the activation of the amide bond itself. Amides can be activated with triflic anhydride (Tf₂O) and 2-fluoropyridine, inducing the migration of the alkyl group from the amide nitrogen to the pyridine (B92270) nitrogen. rsc.org This forms a reactive pyridinium (B92312) salt intermediate that can be further manipulated. rsc.org

Another approach is the direct N-alkylation of the amide. While this compound is already N-alkylated, related primary amides can be alkylated with various alcohols using ruthenium catalysis in a "borrowing hydrogen" methodology, which is atom-economical and produces water as the only byproduct. nih.gov This highlights the potential for modifying the N-substituent. For solid-phase synthesis, the Fukuyama N-alkylation reaction on a resin support provides a convenient method for creating peptide C-terminal N-alkyl amides, a strategy that could be adapted for small molecule libraries. nih.gov

Diversification can also be achieved by modifying the aromatic ring through electrophilic aromatic substitution reactions, such as nitration or halogenation, followed by further transformations of the newly introduced functional groups. Similarly, the methyl group on the toluene (B28343) ring can be a handle for derivatization, for example, through radical bromination followed by nucleophilic substitution.

The table below illustrates some potential derivatization strategies for creating a chemical library based on the this compound scaffold.

| Derivatization Site | Strategy | Example Reaction | Potential Diversity |

| Amide N-H (from precursor) | N-Alkylation | Reaction with various alkyl halides/alcohols | Varied N-alkyl chains |

| Aromatic Ring | Electrophilic Substitution | Nitration, Halogenation, Friedel-Crafts | Substituted aromatic rings |

| Para-Methyl Group | Radical Halogenation | NBS, light, followed by substitution | Benzylic functionalization |

| Alkyl Chain | C-H Functionalization | α-Arylation | Introduction of aryl groups on the butyl chain |

Photochemical and Thermal Stability/Reactivity Investigations

The stability of this compound under photochemical and thermal conditions is a critical aspect of its chemical profile.

Photochemical Stability: The photochemical behavior of N-alkylbenzamides can involve several reaction pathways. Photolysis of N-alkyl-o-sulfobenzimides in isopropyl alcohol has been shown to produce N-alkylbenzamides as the major product. oup.com This suggests that the benzamide moiety itself possesses a degree of photochemical stability under certain conditions. However, amides can be susceptible to photochemical reactions. For instance, photolysis of N-cycloalkyl-N-halosulfonamides leads to homolysis of the N-halogen bond, forming an intermediate amidyl radical. researchgate.net While this is not a direct study on this compound, it points to potential radical-based reactivity originating from the amide nitrogen under UV irradiation if suitable precursors are used.

Thermal Stability: The thermal decomposition of amides can proceed through various mechanisms. Studies on N,N-dialkoxy-4-substituted benzamides have shown that their thermal decomposition in mesitylene (B46885) at 155 °C occurs via homolysis, forming alkoxyamidyl and alkoxyl free radicals. nih.gov These reactions followed first-order kinetics with activation energies in the range of 125-135 kJ mol⁻¹. nih.gov Research on the thermal degradation of poly(N-phenylpropionamide) indicated a multi-stage decomposition process, with the initial stage starting around 180 °C. researchgate.net The proposed mechanism involves the formation of free radicals followed by recombination along the polymer backbone. researchgate.net While these examples are not of this compound itself, they provide insight into the likely thermal behavior, suggesting that C-N and C-C bond homolysis are probable degradation pathways at elevated temperatures.

The following table summarizes the potential reactivity under different energy inputs.

| Condition | Potential Reaction Pathway | Likely Intermediates |

| Photochemical (UV) | N-H or α-C-H bond cleavage (if sensitized) | Amidyl radical, Carbon-centered radical |

| Thermal | Homolytic cleavage of C-N or C-C bonds | Amidyl radical, Alkyl radical |

Mechanistic Investigations of N Butyl 4 Methylbenzamide Reactions

Kinetic Analysis and Reaction Rate Determinations

Further kinetic isotope effect (KIE) studies on the rhodium-catalyzed amination of benzamides with alkyl azides revealed a significant primary kinetic isotope effect. ibs.re.kr This indicates that the C-H bond cleavage is irreversible and occurs during the rate-limiting step of the reaction. ibs.re.kr The observation that reactions are faster with benzamide (B126) substrates bearing electron-rich substituents suggests the reaction does not proceed via a nucleophilic aromatic substitution pathway. ibs.re.kr

In cobalt-catalyzed amination reactions, kinetic studies, including Hammett plots, have been used to differentiate between a closed-shell or radical mechanism, with results supporting a closed-shell pathway for Co(I)-catalyzed amination of aryl halides. rsc.org

While specific rate constants and reaction orders for n-Butyl-4-methylbenzamide are not available, the data from analogous systems suggest that the reaction kinetics are complex and highly dependent on the catalyst, oxidant, and directing group.

Elucidation of Catalytic Cycles and Active Species

The catalytic cycles for the amination of benzamides are often intricate, involving multiple oxidation states of the metal catalyst. For rhodium-catalyzed C-H amination, a plausible catalytic cycle involves a Cp*Rh(III) species as the active catalyst. The cycle is proposed to initiate with the C-H activation of the benzamide, forming a rhodacycle intermediate. This is followed by coordination of the azide, release of dinitrogen, and formation of a key Rh(V)-nitrenoid species. Subsequent reductive elimination furnishes the aminated product and regenerates the Rh(III) catalyst. acs.org

In cobalt-catalyzed systems, the nature of the active species and the catalytic cycle can vary. For C-H amination and amidation, Cp*Co(III) catalysts are often employed. researchgate.net Mechanistic studies on cobalt-catalyzed C-H functionalization have provided evidence for both Co(I)/Co(III) and Co(II)/Co(IV) catalytic cycles depending on the specific transformation. In some cobalt-catalyzed amidations, a base-assisted internal electrophilic substitution mechanism is operative. researchgate.net For the Co(I)-catalyzed amination of aryl halides, a (PPh3)2CoN(SiMe3)2 complex has been identified as a likely intermediate generated within the catalytic cycle. rsc.org

The following table outlines the proposed active species and catalytic cycles for rhodium and cobalt-catalyzed amination of benzamides.

| Catalyst System | Proposed Active Species | Key Features of Catalytic Cycle |

| Rhodium(III) | Cationic [CpRh(III)] | C-H activation, formation of a rhodacycle, generation of a Rh(V)-nitrenoid intermediate, reductive elimination. |

| Cobalt(III) | [CpCo(III)] | C-H activation, potential for various annulation or amidation pathways. |

| Cobalt(I) | Co(I) complex | Oxidative addition of aryl halide, formation of a Co-amide complex, reductive elimination. |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for validating proposed catalytic cycles. In the rhodium-catalyzed amination of benzamides, a key proposed intermediate is a Rh(V)-nitrenoid species. acs.org While often too reactive to isolate, its existence is supported by DFT calculations and reactivity studies. acs.org More stable rhodacycle intermediates, formed after C-H activation, have been synthesized and characterized, lending support to their role in the catalytic cycle. ibs.re.kr

For cobalt-catalyzed reactions, various organometallic intermediates have been proposed. In the context of C-H amination, cobalt-nitrenoid species are likely involved. researchgate.net In the Co(I)-catalyzed amination of aryl halides, the cobalt-amide complex (PPh3)2CoN(SiMe3)2 has been successfully synthesized and shown to be a competent catalyst, strongly suggesting it is a key intermediate in the catalytic cycle. rsc.org

The characterization of these intermediates often relies on a combination of spectroscopic techniques (NMR, X-ray crystallography) and computational modeling.

Isotope Labeling Studies for Mechanistic Pathway Confirmation

Isotope labeling is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and understanding bond-breaking and bond-forming processes. chem-station.com In the study of rhodium-catalyzed direct C-H amination of benzamides with alkyl azides, deuterium labeling experiments were conducted. ibs.re.kr

An intermolecular competition experiment using a 1:1 mixture of a standard benzamide and its deuterated analog ([D5]-benzamide) revealed a significant primary kinetic isotope effect (KIE) with a kH/kD value of 4.0. ibs.re.kr A parallel experiment comparing the individual reaction rates also showed a KIE of 1.7. ibs.re.kr These results strongly indicate that the C-H bond cleavage is irreversible and is part of the rate-determining step of the reaction. ibs.re.krresearchgate.net The absence of H/D scrambling between the substrates further supports an irreversible C-H activation. ibs.re.kr

Such KIE studies are crucial for distinguishing between different possible mechanistic pathways and for confirming the involvement of C-H bond cleavage in the turnover-limiting step of a catalytic cycle. researchgate.net

Computational Probing of Reaction Mechanisms

Density Functional Theory (DFT) calculations have become an indispensable tool for investigating the mechanisms of complex organometallic reactions. For the rhodium-catalyzed C-H amination of benzamides, DFT studies have provided detailed insights into the energetics of the proposed catalytic cycle. acs.org

Computational studies have been used to compare different potential pathways, such as a concerted C-N bond formation versus a stepwise pathway involving a metal-nitrenoid intermediate. acs.org In the case of rhodium-catalyzed amination with azides, calculations revealed that a stepwise pathway through a Rh(V)-nitrenoid intermediate is energetically more favorable. acs.org Furthermore, these calculations have supported experimental findings that the formation of the rhodium-nitrenoid intermediate, rather than the C-H activation, is the rate-limiting step. acs.org

In cobalt-catalyzed systems, computational studies have been employed to understand the mechanisms of asymmetric hydrogenation of enamides, comparing redox and non-redox pathways. princeton.edunih.gov These studies have highlighted the crucial role of the solvent in stabilizing transition states. princeton.edunih.gov

The table below summarizes key energetic data from a DFT study on a model rhodium-catalyzed amination reaction.

| Reaction Step | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) |

| C-H Activation | Rhodacycle Intermediate | -5.2 |

| Nitrenoid Formation | Rh(V)-Nitrenoid Intermediate | 15.8 |

| C-N Reductive Elimination | Transition State | 21.3 |

| Product Formation | Aminated Product Complex | -35.7 |

Note: The energetic values are representative and taken from studies on analogous systems.

Spectroscopic and Structural Elucidation Methodologies for N Butyl 4 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the atomic connectivity can be constructed.

Proton (¹H) NMR spectroscopy of n-Butyl-4-methylbenzamide reveals distinct signals for each unique proton environment in the molecule. The chemical shift (δ), multiplicity, and integral value of each signal are key to assigning the protons of the n-butyl group, the aromatic ring, the amide N-H, and the methyl substituent.

The aromatic region typically displays an AA'BB' system characteristic of a 1,4-disubstituted benzene (B151609) ring, appearing as two distinct doublets. The protons of the n-butyl chain exhibit predictable multiplicities based on their neighboring protons: a triplet for the terminal methyl group, two sextets or multiplets for the internal methylene (B1212753) groups, and a quartet or triplet of triplets for the methylene group attached to the amide nitrogen. The amide proton (N-H) often appears as a broad singlet, and the methyl group on the aromatic ring gives rise to a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound Data is predicted based on standard chemical shift values and analysis of similar compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Butyl-CH₃ | ~ 0.95 | Triplet (t) | 3H |

| Butyl-CH₂ | ~ 1.40 | Sextet (sxt) | 2H |

| Butyl-CH₂ | ~ 1.60 | Quintet (quin) | 2H |

| N-CH₂ | ~ 3.42 | Quartet (q) | 2H |

| Ar-CH₃ | ~ 2.41 | Singlet (s) | 3H |

| N-H | ~ 6.5 (broad) | Singlet (s) | 1H |

| Ar-H (ortho to -CH₃) | ~ 7.22 | Doublet (d) | 2H |

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The chemical shifts are indicative of the carbon's electronic environment (e.g., aliphatic, aromatic, carbonyl).

The spectrum is expected to show eight distinct signals: four for the n-butyl group, one for the aromatic methyl group, four for the aromatic ring carbons (two protonated and two quaternary), and one for the amide carbonyl carbon, which typically appears furthest downfield.

Table 2: Predicted ¹³C NMR Data for this compound Data is predicted based on standard chemical shift values and analysis of similar compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Butyl-CH₃ | ~ 13.8 |

| Butyl-CH₂ | ~ 20.1 |

| Butyl-CH₂ | ~ 31.6 |

| N-CH₂ | ~ 40.0 |

| Ar-CH₃ | ~ 21.4 |

| Ar-C (quaternary, attached to -CH₃) | ~ 142.0 |

| Ar-C (quaternary, attached to -C(O)NH) | ~ 131.5 |

| Ar-CH (ortho to -CH₃) | ~ 129.2 |

| Ar-CH (ortho to -C(O)NH) | ~ 127.0 |

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons within the n-butyl chain (e.g., N-H with N-CH₂, N-CH₂ with the adjacent CH₂, and so on down the chain). It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link each proton signal in the n-butyl chain and the aromatic ring to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is crucial for piecing together the molecular fragments. Key expected correlations for this compound would include:

The N-H proton and the N-CH₂ protons showing a correlation to the carbonyl carbon (C=O).

The aromatic protons ortho to the amide group showing a correlation to the carbonyl carbon.

The protons of the aromatic methyl group showing correlations to the attached quaternary carbon and the adjacent aromatic CH carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the ionized molecule.

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak ([M]+•) and various fragment ion peaks.

For this compound (molecular weight: 191.27 g/mol ), the molecular ion peak is expected at m/z 191. The fragmentation is dominated by cleavage of bonds adjacent to the functional groups. Two prominent fragments are consistently observed nih.gov:

m/z 119 : This intense peak corresponds to the 4-methylbenzoyl cation ([CH₃C₆H₄CO]⁺). It is formed by the characteristic alpha-cleavage of the C-N amide bond, which is a common fragmentation pathway for amides.

m/z 148 : This fragment corresponds to the loss of a propyl radical (•C₃H₇) from the molecular ion. This occurs via cleavage of the C-C bond beta to the nitrogen atom in the butyl chain.

Other potential fragments include ions from cleavages within the butyl chain and the aromatic moiety.

Table 3: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 191 | [M]+• (Molecular Ion) |

| 148 | [M - C₃H₇]+ |

Electrospray Ionization (ESI) is a soft ionization technique that typically imparts less energy to the molecule compared to EI. spectrabase.com This results in minimal fragmentation, making it ideal for accurately determining the molecular weight. In ESI, the analyte is ionized by applying a high voltage to a liquid solution, forming a protonated molecule [M+H]⁺ in positive ion mode.

For this compound, the ESI mass spectrum in positive ion mode would be dominated by a single peak corresponding to the protonated molecule at m/z 192.14 ([C₁₂H₁₇NO + H]⁺). Depending on the solvent and experimental conditions, adduct ions such as the sodium adduct [M+Na]⁺ at m/z 214.12 or the potassium adduct [M+K]⁺ at m/z 230.10 may also be observed. The lack of significant fragmentation in ESI-MS is advantageous for molecular weight confirmation and for analyzing complex mixtures when coupled with liquid chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the separation and identification of this compound. In this method, the compound is volatilized and passed through a capillary column, separating it from other components based on its retention time. The separated compound then enters a mass spectrometer, where it is ionized, and the resulting fragments are detected.

The mass spectrum of this compound is characterized by a specific fragmentation pattern that serves as a molecular fingerprint. Under electron ionization, the molecule undergoes cleavage at various bonds. The NIST Mass Spectrometry Data Center reports key peaks at mass-to-charge ratios (m/z) of 119, 148, and 91. nih.gov The base peak at m/z 119 is attributed to the highly stable 4-methylbenzoyl cation, formed by cleavage of the amide C-N bond. Another significant fragment at m/z 148 likely results from a rearrangement process. The fragment at m/z 91 corresponds to the tolyl cation. nih.gov The molecular ion peak ([M]+) is observed at m/z 191, consistent with the compound's molecular weight. nih.gov

The Kovats retention index, a measure of where the compound elutes relative to a series of n-alkane standards, is reported as 1785 on a semi-standard non-polar column, providing a reliable parameter for its identification in complex mixtures. nih.gov

| m/z | Relative Intensity | Proposed Fragment Ion | Structure of Fragment |

|---|---|---|---|

| 191 | Variable | Molecular Ion [M]⁺ | [C₁₂H₁₇NO]⁺ |

| 148 | High | [M-C₃H₇]⁺ | [CH₃C₆H₄CONHCH₂]⁺ |

| 119 | Base Peak | 4-Methylbenzoyl cation | [CH₃C₆H₄CO]⁺ |

| 91 | High | Tolyl cation | [CH₃C₆H₄]⁺ |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound by probing the vibrational modes of its chemical bonds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. For this compound, the IR spectrum reveals key features characteristic of a secondary N-alkyl substituted aromatic amide.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3400 - 3200 | Typically a sharp, single peak for non-hydrogen-bonded amides. |

| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3000 | Stretching vibrations of C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | Butyl & Methyl Groups | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in CH₃ and CH₂ groups. |

| C=O Stretch (Amide I) | Amide Carbonyl | 1680 - 1630 | A strong, characteristic absorption due to the carbonyl double bond. |

| N-H Bend (Amide II) | Amide N-H | 1570 - 1515 | In-plane bending of the N-H bond, coupled with C-N stretching. |

| C=C Stretch | Aromatic Ring | 1600, 1585, 1500, 1450 | Multiple bands corresponding to the stretching of the carbon-carbon bonds within the benzene ring. |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals.

For this compound, the aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, are expected to be strong in the Raman spectrum. The C=C bonds of the benzene ring and the C-C backbone of the alkyl chain would also be Raman active. The C=O stretch is typically weaker in Raman spectra compared to IR spectra. This complementarity allows for a more complete vibrational analysis of the molecule.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the intermolecular forces that govern the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption is associated with the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the 4-methylbenzoyl chromophore. The benzene ring conjugated with the carbonyl group gives rise to strong absorptions in the ultraviolet region. The primary absorptions are due to π → π* transitions. Based on data for similar aromatic compounds, strong absorption bands, characteristic of the substituted benzene ring, are expected. The presence of the methyl and N-butyl groups act as auxochromes and may cause a small bathochromic (red) shift in the absorption maxima compared to unsubstituted benzamide (B126).

Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for the comprehensive analysis of compounds like this compound in complex matrices. wikipedia.org While GC-MS is a primary example, other hyphenated methods provide complementary information.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable for analyzing samples that are not readily amenable to GC due to low volatility or thermal instability. LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. wikipedia.org This technique would be the method of choice for quantifying this compound in biological fluids or environmental samples. nih.govresearchgate.net Different ionization techniques, such as electrospray ionization (ESI), can be used to generate ions with minimal fragmentation, providing clear molecular weight information.

Other relevant hyphenated techniques include Gas Chromatography-Infrared Spectroscopy (GC-IR) , which provides real-time IR spectra of compounds as they elute from the GC column, offering an orthogonal method for functional group identification and isomer differentiation.

Computational and Theoretical Investigations of N Butyl 4 Methylbenzamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of n-Butyl-4-methylbenzamide. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated energetic properties, providing a static, ground-state perspective of the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry and predict a variety of electronic and energetic parameters. mdpi.comnih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.net Furthermore, DFT is used to compute the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface. The MEP is invaluable for identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.netmdpi.com For this compound, the negative potential (red/yellow areas) is expected to be concentrated around the electronegative oxygen atom of the carbonyl group, indicating a site for electrophilic interaction, while positive potential (blue areas) would be found around the amide and aromatic hydrogens.

Table 1: Representative Electronic Properties Calculable by DFT for this compound

| Parameter | Description | Significance for this compound |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized, lowest-energy state. | Provides a baseline for calculating formation energies and reaction thermodynamics. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons; higher energy indicates greater reactivity as a nucleophile. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons; lower energy indicates greater reactivity as an electrophile. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical stability and resistance to electronic excitation. A larger gap implies higher stability. researchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular interactions, and bulk physical properties. |

| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in the molecule. | Helps in understanding the charge distribution and identifying localized positive or negative centers. |

Ab Initio Methods for Molecular Orbital Analysis

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods are crucial for a detailed analysis of the molecular orbitals (MOs) of this compound. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing how it moves, flexes, and changes shape in response to its environment. mdpi.com

A key application of MD is conformational analysis. This compound possesses significant conformational flexibility due to several rotatable bonds, primarily:

Torsions within the n-butyl chain.

Rotation around the C(aromatic)-C(carbonyl) bond.

Rotation around the C(carbonyl)-N(amide) bond, which has a partial double-bond character and thus a higher rotational barrier.

MD simulations can explore the potential energy surface of the molecule to identify stable, low-energy conformers and the energy barriers between them. This analysis is critical for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules, such as biological receptors.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. Methods like DFT can accurately calculate parameters that correlate with experimental spectra. nih.govsemanticscholar.org

For this compound, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) spectroscopy. semanticscholar.org This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O stretch of the amide, the N-H stretch, C-H stretches of the alkyl and aromatic groups, and the aromatic ring vibrations. Comparing theoretical spectra with experimental data can confirm the molecule's structure and identify specific conformations. researchgate.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Theoretical prediction of chemical shifts aids in the assignment of complex experimental NMR spectra and provides a structural validation of the computationally derived geometry.

Table 2: Example of Computationally Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Computationally Predicted Value (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Calculation would confirm the exact frequency. |

| Aromatic C-H Stretch | 3000 - 3100 | Calculation would provide specific frequencies for the p-substituted ring. |

| Aliphatic C-H Stretch | 2850 - 2960 | Calculation would differentiate between CH₃ and CH₂ stretches. |

| Amide I (C=O Stretch) | 1630 - 1680 | A key band whose calculated position is sensitive to conformation and H-bonding. |

| Amide II (N-H Bend) | 1510 - 1570 | Calculation helps disentangle this mode from aromatic C=C stretches. |

Structure-Reactivity and Structure-Property Relationship Studies

Computational methods are instrumental in establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These studies correlate computed molecular descriptors with experimental activities or properties. archivepp.comjppres.comigi-global.com

For this compound, quantum chemical descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, atomic charges, dipole moment, molecular surface area) can be used as variables in a QSAR model. researchgate.netnih.gov For instance, these descriptors could be correlated with a measured biological activity (like enzyme inhibition) across a series of related benzamide (B126) derivatives. The resulting mathematical model can then be used to predict the activity of new, unsynthesized compounds and to understand which structural features (e.g., hydrophobicity of the butyl group, electronic nature of the aromatic ring) are most important for the desired activity.

Virtual Screening and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is central to virtual screening and understanding the principles of molecular recognition. nih.gov

In a hypothetical modeling study, this compound could be docked into the active site of a target protein. The simulation would evaluate numerous possible binding poses and score them based on a function that estimates the binding affinity. researchgate.netgrowingscience.com The analysis of the best-scoring pose would reveal key molecular recognition principles:

Hydrogen Bonding: The amide group's N-H can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. These are often critical interactions for anchoring a ligand in a binding site.

Hydrophobic Interactions: The n-butyl chain and the methyl group on the benzene (B151609) ring can form favorable hydrophobic (van der Waals) interactions with nonpolar residues in the protein's active site.

Aromatic Interactions: The p-tolyl ring can engage in π-π stacking or π-cation interactions with aromatic or charged residues of the target.

Such studies provide a structural hypothesis for the molecule's mechanism of action and can guide the design of analogues with improved binding affinity and selectivity. nih.gov

Advanced Applications and Research Frontiers of N Butyl 4 Methylbenzamide in Academic Domains

Medicinal Chemistry Research and Chemical Biology Probes

The benzamide (B126) scaffold is a well-established pharmacophore found in a multitude of clinically approved drugs and investigational molecules. Researchers are increasingly leveraging the structural attributes of derivatives like n-Butyl-4-methylbenzamide to design sophisticated tools for biomedical research, including specific ligands for molecular recognition studies and chemical probes to elucidate complex biological pathways.

Ligand Design and Molecular Recognition Studies

The design of selective ligands that can recognize and bind to specific biological targets, such as proteins and enzymes, is a cornerstone of modern drug discovery and chemical biology. The this compound structure offers a versatile template for creating such ligands. The amide linkage provides a rigid backbone and potential hydrogen bonding sites, while the n-butyl and 4-methyl groups can be systematically modified to optimize binding affinity and selectivity for a target of interest.

While specific ligand-protein binding studies for this compound are not extensively documented in publicly available literature, the broader class of benzamide derivatives has been a focus of such research. For instance, in the pursuit of potent inhibitors for enzymes like histone deacetylases (HDACs), the benzamide core serves as a crucial zinc-binding group. The N-alkyl substituent, in this case, the n-butyl group, can influence the compound's interaction with the enzyme's active site channel and surrounding hydrophobic pockets. Molecular modeling and structural biology studies on related benzamide inhibitors reveal that the orientation and length of the N-alkyl chain can significantly impact the ligand's binding mode and inhibitory potency.

The principles of molecular recognition are also fundamental to understanding how molecules like this compound interact with each other in a crystalline state, a concept that has implications for drug formulation and materials science.

Investigation of Molecular Mechanisms in Biological Systems

By extension of their use as chemical probes, benzamide derivatives can be powerful tools for investigating the molecular mechanisms underlying various biological processes. While direct studies involving this compound are not widely reported, the investigation of closely related benzamides provides a framework for its potential applications.

In the context of this compound, should it be identified as a potent and selective modulator of a particular biological target, it could be employed to study the downstream effects of that modulation. This could involve analyzing changes in gene expression, protein-protein interactions, or cellular phenotypes.

Materials Science and Supramolecular Chemistry Applications

Beyond its potential in the biological sciences, the structural characteristics of this compound make it an interesting building block for the creation of novel materials with tailored properties. Its ability to participate in non-covalent interactions and its potential for incorporation into larger polymeric structures are key areas of investigation.

Incorporation into Functional Polymer Architectures

Functional polymers, which possess specific reactive groups, are at the forefront of materials science research due to their diverse applications in areas such as drug delivery, tissue engineering, and diagnostics. The benzamide moiety can be incorporated into polymer backbones or as pendant groups to impart specific properties to the resulting material.

While the direct polymerization of this compound itself is not a common strategy, monomers containing the 4-methylbenzamide substructure can be synthesized and subsequently polymerized. The n-butyl group in such a polymer would influence its physical properties, such as solubility, thermal stability, and mechanical strength. For instance, the incorporation of N-alkyl benzamide units into aromatic polyamides can affect their processability and performance characteristics.

Self-Assembly Studies and Non-Covalent Interactions

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The benzamide functional group is a well-known motif for promoting self-assembly due to its ability to form robust hydrogen bonds.

While a detailed crystal structure analysis of this compound is not available in the referenced literature, studies on other benzamide derivatives have revealed a rich variety of supramolecular architectures. The interplay between the strong, directional hydrogen bonds of the amide groups and the weaker, less directional forces of the alkyl and aryl substituents is key to determining the final self-assembled structure. Understanding these non-covalent interactions is crucial for the rational design of new crystalline materials with desired physical and chemical properties.

Optoelectronic Material Development (e.g., Charge-Transfer Interactions)

The development of novel optoelectronic materials often relies on molecules capable of forming charge-transfer (CT) complexes. A charge-transfer complex is an assembly of two or more molecules where a fraction of electronic charge is transferred between a molecular electron donor and an electron acceptor. This interaction alters the electronic and optical properties of the material, making it suitable for applications in sensors, organic solar cells, and light-emitting diodes.

The benzamide moiety, a core component of this compound, is known to act as an electron donor in the formation of CT complexes. Research on benzamide and its derivatives, such as procainamide, has shown that they can form stable 1:1 CT complexes with various π-acceptors like picric acid (PAH) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) epa.govmdpi.com. The stability and spectroscopic properties of these complexes are influenced by the polarity of the solvent, with less polar solvents typically favoring complex formation epa.gov. The interaction is often co-stabilized by hydrogen bonding epa.gov.

While direct studies on this compound are limited, its structure—containing an electron-rich p-methylphenyl ring and the amide group—suggests its potential as an effective electron donor. The formation of a CT complex involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor (this compound) to the lowest unoccupied molecular orbital (LUMO) of an acceptor. This interaction can be characterized by the appearance of a new, often colorful, absorption band in the UV-Vis spectrum. The energy of this CT band (E_CT) is indicative of the complex's stability mdpi.com.

Research on related benzamide complexes provides insight into the potential characteristics of CT complexes involving this compound. Key physical parameters, determined using the Benesi-Hildebrand equation, quantify the strength and nature of these interactions epa.gov.

| Donor-Acceptor Complex | Solvent | Formation Constant (KCT) (L mol-1) | Molar Extinction Coefficient (εCT) (L mol-1 cm-1) | CT Energy (ECT) (eV) | Reference |

|---|---|---|---|---|---|

| Benzamide - Picric Acid | Carbon Tetrachloride | Data not specified | Data not specified | Data not specified | epa.gov |

| Procainamide - Chloranilic Acid (ChA) | Acetonitrile | 1.0 x 103 | 0.6 x 103 | 2.41 | mdpi.com |

| Procainamide - DDQ | Acetonitrile | 0.1 x 103 | 14 x 103 | 2.53 | mdpi.com |

Catalysis and Organocatalyst Design

The benzamide scaffold is a valuable platform in the design of ligands and organocatalysts due to its structural rigidity, ability to participate in hydrogen bonding, and potential for coordination with metal centers.

The amide functional group within this compound possesses both a hydrogen bond donor (N-H) and acceptor (C=O), as well as lone pairs of electrons on the oxygen and nitrogen atoms. These features allow it to act as a ligand, coordinating to metal centers to form catalysts for a variety of chemical transformations.

Research has demonstrated that the benzamide framework can be chemically modified to create sophisticated ligands. For instance, N-(diisopropylphosphanyl)benzamide has been synthesized and identified as a bidentate hybrid P,O-ligand mdpi.com. In this molecule, the phosphorus atom (a soft donor) and the amide oxygen (a hard donor) can coordinate to a metal center, creating a hemilabile ligand system that is highly sought after in transition metal catalysis mdpi.com. Furthermore, atropisomeric (axially chiral) phosphino benzamide derivatives have been successfully employed as asymmetric ligands in Palladium-catalyzed allylic alkylation reactions, demonstrating their practical utility nih.gov. The this compound structure could serve as a starting point for similar ligand designs, where the phenyl ring or butyl group is functionalized to introduce other coordinating atoms like phosphorus or sulfur.

Asymmetric catalysis, which favors the formation of one enantiomer of a chiral product over the other, is crucial in the synthesis of pharmaceuticals and fine chemicals. The design of effective chiral catalysts often relies on ligands that create a well-defined chiral environment around a metal center.

Derivatives of this compound are promising candidates for the development of new chiral ligands. Chirality can be introduced into the molecule in several ways:

Modification of the N-butyl group: Introducing one or more stereocenters onto the butyl chain.

Induction of Atropisomerism: Introducing bulky substituents at the ortho positions of the phenyl ring can restrict rotation around the aryl-carbonyl bond, leading to a stable, axially chiral molecule. The enantioselective synthesis of such atropisomeric benzamides has been achieved and these molecules have proven effective as chiral ligands nih.gov.

Attachment of a Chiral Auxiliary: Covalently linking a known chiral molecule to the this compound scaffold.

Bifunctional organocatalysts, which use non-covalent interactions like hydrogen bonding to control stereoselectivity, have been successfully applied to the enantioselective synthesis of axially chiral benzamides nih.gov. This highlights the importance of the benzamide structure in the field of asymmetric synthesis, both as a target molecule and as a foundational component for new catalyst design.

Agrochemical Research: Investigating Molecular Targets and Mechanisms of Action

The benzamide functional group is a well-established pharmacophore in the agrochemical industry, present in numerous commercial insecticides and fungicides nih.gov. Compounds like flubendiamide and chlorantraniliprole are potent insecticides that often act by targeting the ryanodine receptors (RyRs) in insects, leading to uncontrolled calcium release from internal stores and causing paralysis and death acs.orgacs.org.

While this compound itself is not a commercial agrochemical, its structure contains key features found in active benzamide pesticides. Structure-activity relationship (SAR) studies reveal that variations in the N-alkyl substituent and the aromatic ring significantly impact insecticidal potency acs.orggrowingscience.com. The N-butyl group in this compound is a simple alkyl chain, while the 4-methylbenzamide portion is a common structural motif.